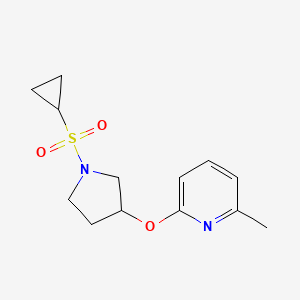

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-10-3-2-4-13(14-10)18-11-7-8-15(9-11)19(16,17)12-5-6-12/h2-4,11-12H,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLCJBGFEBUXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a pyridine ring and a pyrrolidine moiety, suggest significant biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of a sulfonyl group which may influence its biological activity through various mechanisms. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group enhances its electrophilic properties, allowing it to participate in nucleophilic substitution reactions. This mechanism may lead to modulation of enzyme activities or receptor interactions, contributing to its pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various biological functions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antiinflammatory Effects

Studies have shown that compounds with similar structures possess anti-inflammatory properties. The modulation of inflammatory pathways may be mediated through the inhibition of pro-inflammatory cytokines.

Anticancer Potential

Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. This effect could be linked to its ability to interfere with cell cycle regulation and promote programmed cell death.

Data Table: Biological Activity Summary

Case Studies

- Anti-inflammatory Activity : In a study examining the effects of similar pyridine derivatives on inflammation, it was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential application in treating inflammatory diseases (Reference ).

- Cancer Cell Studies : A recent publication demonstrated that a related compound induced apoptosis in breast cancer cell lines via the intrinsic apoptotic pathway, highlighting the potential for further development in oncology (Reference ).

- Neuroprotection : Another study explored the neuroprotective effects of related compounds in models of neurodegeneration, indicating that these compounds could mitigate oxidative stress and inflammation in neuronal cells (Reference ).

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features a pyridine ring, a pyrrolidine ring, and a cyclopropylsulfonyl group. Its molecular formula is , indicating the presence of multiple functional groups that can influence its reactivity and biological interactions. The complexity of its structure suggests potential for diverse applications in drug development and chemical biology.

Pharmaceutical Applications

Research indicates that compounds similar to 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine may exhibit significant biological activities, including:

- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Studies have shown that derivatives containing sulfonamide exhibit potent activity against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Potential : Analogous compounds have demonstrated promising anticancer activity by inhibiting pathways such as vascular endothelial growth factor (VEGF) signaling, which is crucial for tumor growth and metastasis. This suggests that this compound could be explored for similar therapeutic applications .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. For instance, studies have focused on its effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical targets for anti-inflammatory drugs. Molecular docking studies have supported the hypothesis that this compound can effectively interact with these enzymes, potentially leading to new anti-inflammatory therapies .

Case Study 1: Antimicrobial Research

A study conducted on sulfonamide derivatives highlighted their effectiveness against resistant bacterial strains. Compounds similar to this compound were synthesized and tested against various pathogens, showing significant inhibition of bacterial growth at low concentrations. This research emphasizes the potential of such compounds in developing new antibiotics to combat resistance .

Case Study 2: Cancer Therapeutics

In preclinical models, analogs of this compound were shown to reduce tumor growth by targeting specific pathways associated with cancer progression. The research involved evaluating the efficacy of these compounds in various cancer cell lines, revealing a dose-dependent response that supports further investigation into their mechanisms of action and therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of the target compound with structurally related pyridine derivatives from literature sources.

Key Observations:

Electronic Effects: The target compound’s cyclopropylsulfonyl group is strongly electron-withdrawing, contrasting with Compound B’s silyl ether (electron-donating) and Compound A’s methoxy group (moderately electron-donating). This difference may influence reactivity and target binding .

Steric and Lipophilicity Considerations :

- The target ’s 6-methyl group adds steric hindrance, which could reduce off-target interactions compared to Compound C’s smaller fluorine substituent.

- Compound B’s bulky silyl ether may impede membrane permeability, whereas the target’s sulfonyl group balances polarity and lipophilicity .

Compound C’s hydroxymethyl group may undergo rapid glucuronidation, limiting bioavailability compared to the target’s stable ether linkage .

Implications for Research and Development

- Medicinal Chemistry : The target’s sulfonyl group and methyl substitution make it a candidate for optimizing pharmacokinetics in drug design, particularly for central nervous system targets where lipophilicity is critical.

- Synthetic Challenges : Introducing the cyclopropylsulfonyl moiety requires specialized reagents (e.g., cyclopropylsulfonyl chlorides), contrasting with the simpler synthesis of Compound A’s methoxy group .

- Comparative Data Gaps : While structural differences are evident, the provided evidence lacks biological activity data (e.g., IC50, solubility). Further studies are needed to correlate structure with function.

Q & A

Q. What are the common synthetic routes for 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing a pyrrolidine scaffold with a cyclopropylsulfonyl group, followed by coupling to a 6-methylpyridine moiety via an ether linkage. Key steps include:

- Sulfonylation : Reacting pyrrolidin-3-ol with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Etherification : Using Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to couple the sulfonylated pyrrolidine to 2-hydroxy-6-methylpyridine .

- Optimization : Reaction temperature (0–25°C), solvent polarity (THF or DMF), and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yield improvement (targeting >75% purity via HPLC) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : and NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm, pyridine protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calculated for CHNOS: 296.12 g/mol) .

- X-ray Crystallography : For unambiguous determination of crystal packing and bond angles (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonamide-containing pyridine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often stem from assay conditions or impurities. Mitigation approaches include:

- Dose-Response Curves : Validate target engagement (e.g., IC values) across multiple cell lines .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a false-negative cause .

- Orthogonal Assays : Confirm binding via surface plasmon resonance (SPR) alongside cell-based assays to distinguish direct vs. indirect effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- ADMET Prediction : Tools like SwissADME assess logP (target ≤3.5), solubility (≥50 µM), and CYP450 inhibition risks .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.